N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a fused tetrahydroquinoline scaffold. The compound’s structure comprises a 2-(trifluoromethyl)benzamide moiety linked to a 1,2,3,4-tetrahydroquinolin-6-yl group substituted with an isobutyl chain at position 1 and a ketone at position 2.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)12-26-18-9-8-15(11-14(18)7-10-19(26)27)25-20(28)16-5-3-4-6-17(16)21(22,23)24/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPCPSOYNWXYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline moiety and a trifluoromethyl-substituted benzamide group, which contribute to its diverse pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 323.33 g/mol |
| CAS Number | 941991-70-4 |
The tetrahydroquinoline core is known for its ability to interact with various biological targets, while the trifluoromethyl group enhances lipophilicity and biological activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various pathogens. The presence of the tetrahydroquinoline moiety is often associated with enhanced antibacterial properties due to its ability to disrupt microbial cell membranes.
- Antitumor Effects : Preliminary studies suggest that this compound may have anticancer potential. Quinoline derivatives are known for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Some derivatives of quinolines exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
The mechanism of action for this compound likely involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Modulation of Signaling Pathways : It can influence pathways related to cell survival and apoptosis, potentially leading to reduced tumor growth or enhanced microbial susceptibility.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound possess significant activity against various cancer cell lines. For instance:
- A study reported that a related quinoline derivative exhibited IC values in the low micromolar range against breast cancer cells (MCF7) and colon cancer cells (HT29), indicating potent anticancer activity.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic potential. Research on related compounds has shown:
- Tumor Growth Inhibition : In animal models, certain quinoline derivatives have been effective in reducing tumor size and improving survival rates when administered at specific dosages.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Impact on Properties |
|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 1-isobutyl, 2-oxo | High lipophilicity; potential metabolic stability |
| N-[2-(1-Methyl-...)-2-morpholinoethyl] analog | Tetrahydroquinoline | 1-methyl, morpholinoethyl | Improved solubility; reduced steric hindrance |
| N-(1-benzyl-2-oxo...) analog | Tetrahydroquinoline | 1-benzyl | Enhanced aromatic interactions; higher molecular weight |
| Flutolanil | Benzamide | 3-isopropoxyphenyl | Fungicidal activity; distinct mechanism |
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
- Condensation : Reaction of tetrahydroquinoline precursors with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., dry DCM, nitrogen atmosphere) .
- Cyclization : Acid- or base-catalyzed ring closure to form the tetrahydroquinoline scaffold.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
Characterization : - NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and purity .
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, UV detection) to assess purity (>95% threshold) .
Q. Which structural features of this compound are critical for its biological activity?
- Methodological Answer : Key structural determinants include:
- Tetrahydroquinoline core : Provides planar aromaticity for target binding (e.g., enzyme active sites) .
- Isobutyl substituent : Enhances lipophilicity, influencing membrane permeability and pharmacokinetics .
- Trifluoromethyl group : Introduces electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in biological targets .
- Amide linkage : Facilitates hydrogen bonding with residues like serine or lysine in enzymes .
Q. How is the compound initially screened for biological activity in academic research?
- Methodological Answer : Initial screening involves:
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀ determination) against kinases or proteases .
- Cell viability assays (e.g., MTT) in cancer or microbial cell lines .
- ADME profiling :
- Solubility : Shake-flask method in PBS or simulated biological fluids.
- Microsomal stability : Incubation with liver microsomes to assess metabolic degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
- Methodological Answer : Optimization strategies include:
- Temperature control : Lowering reaction temperatures to minimize side reactions (e.g., <0°C for acylation steps) .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for amide bond formation .
- Real-time monitoring : TLC or in-situ IR spectroscopy to track reaction progress .
Q. What strategies are used to resolve contradictory data in biological activity assays?
- Methodological Answer : Contradictions arise from assay variability or off-target effects. Mitigation involves:
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays .
- Dose-response validation : Replicate results across multiple concentrations (e.g., 10 nM–100 µM).
- Structural analogs : Test derivatives to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer : SAR workflows include:
- Substituent variation : Replace isobutyl with cyclopropyl or benzyl groups to modulate steric effects .
- Bioisosteric replacement : Swap trifluoromethyl with sulfonamide or nitro groups to alter electronic profiles .
- In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinities before synthesis .
Q. What computational approaches are used to predict target interactions and mechanism of action?
- Methodological Answer : Computational pipelines involve:
- Molecular docking : Identify binding poses in ATP-binding pockets (e.g., kinase targets) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., tyrosine kinase inhibitors) .
Q. How can metabolic stability and toxicity be evaluated during preclinical development?
- Methodological Answer : Key evaluations include:
- CYP450 inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- Ames test : Assess mutagenicity using Salmonella typhimurium strains .
- Hepatotoxicity : Primary hepatocyte cultures to monitor ALT/AST release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
